1-Beta-D-Glucopyranosylpyrimidine-2,4(1h,3h)-Dione
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- is a compound that combines a pyrimidinedione core with a glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- typically involves the glycosylation of a pyrimidinedione derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinedione core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the pyrimidinedione.
Substitution: Substituted pyrimidinedione derivatives with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- involves its interaction with specific molecular targets. The glucopyranosyl moiety facilitates binding to carbohydrate-recognizing proteins, while the pyrimidinedione core can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Amobarbital: A barbiturate derivative with a similar pyrimidinedione core.
Methyl α-D-glucopyranoside: A compound with a similar glucopyranosyl moiety.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- is unique due to the combination of its pyrimidinedione core and glucopyranosyl moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3180-77-6 |
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Molecular Formula |
C10H14N2O7 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-3-4-6(15)7(16)8(17)9(19-4)12-2-1-5(14)11-10(12)18/h1-2,4,6-9,13,15-17H,3H2,(H,11,14,18)/t4-,6-,7+,8-,9-/m1/s1 |
InChI Key |
PBGBADORVLQASN-DDIGBBAMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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